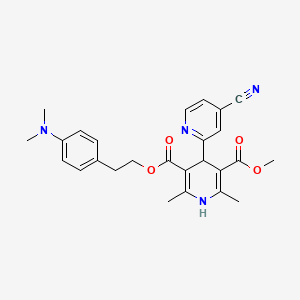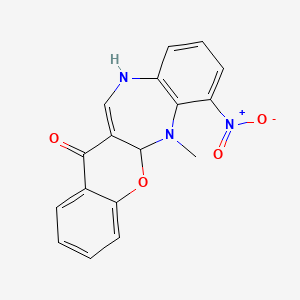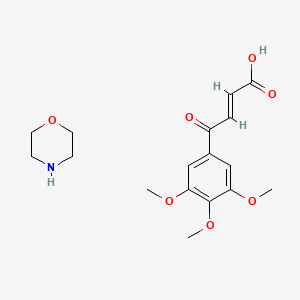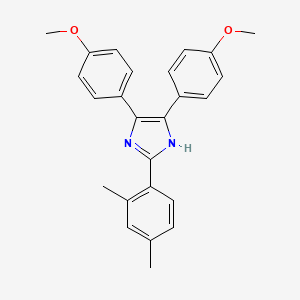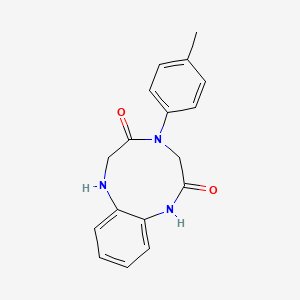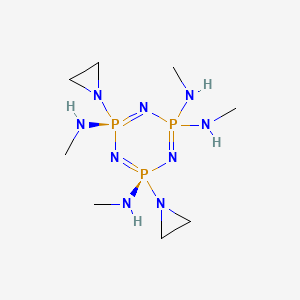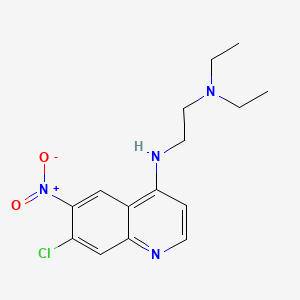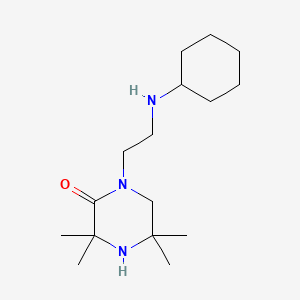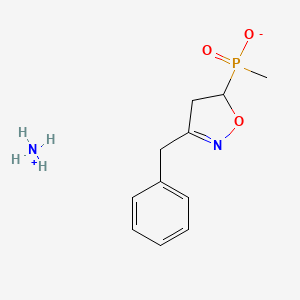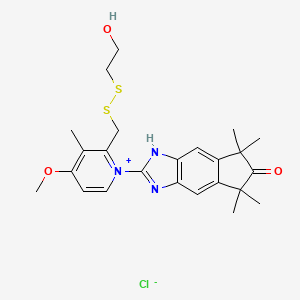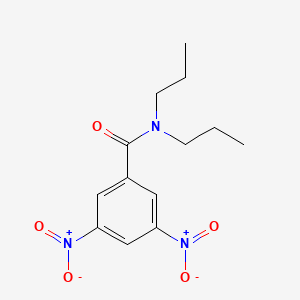
3,5-dinitro-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H17N3O5. It is characterized by the presence of two nitro groups attached to the benzene ring and two propyl groups attached to the nitrogen atom of the amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N,N-dipropylbenzamide typically involves the nitration of N,N-dipropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3,5-Diamino-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dinitro-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-dinitro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The nitro groups are known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitro-N-propylbenzamide: Similar structure but with only one propyl group attached to the nitrogen atom.
3,5-Dinitro-N-phenethylbenzamide: Similar structure but with a phenethyl group instead of propyl groups.
3,5-Dinitro-N-(2-pyridylmethyl)benzamide: Similar structure but with a pyridylmethyl group.
Uniqueness
3,5-Dinitro-N,N-dipropylbenzamide is unique due to the presence of two propyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological and industrial properties .
Propiedades
Número CAS |
29285-70-9 |
|---|---|
Fórmula molecular |
C13H17N3O5 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3,5-dinitro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17N3O5/c1-3-5-14(6-4-2)13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,3-6H2,1-2H3 |
Clave InChI |
KGLWFEAZCZAIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


